
4-Methylquinolin-5-amine
概要
説明
4-Methylquinolin-5-amine is a compound that belongs to the class of quinoline derivatives . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C10H10N2 .Chemical Reactions Analysis
Quinoline derivatives have been synthesized and functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives often involves condensation reactions, followed by ring closure .科学的研究の応用
Solvent-free Synthesis
A solvent-free synthesis method under microwave irradiation has been developed for the production of N-substituted 4-amino-2-methylquinazolines, showcasing an environmentally friendly approach that proceeds cleanly without side products. This method highlights the efficiency and environmental benefits of solvent-free synthesis in the production of quinoline derivatives (Kurteva, Dimitrov, & Zlatanova, 2005).
Anticancer Agents
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has led to a potent anticancer agent with high blood-brain barrier penetration. This compound induces apoptosis effectively and shows efficacy in human MX-1 breast and other mouse xenograft cancer models, representing a promising direction for anticancer drug development (Sirisoma et al., 2009).
Amination of Quinoline Derivatives
The amination of 4-chloro-2-phenylquinoline derivatives using amide solvents has been investigated, leading to novel 4-amino-2-phenylquinoline derivatives. This research provides insight into the reactivity and potential applications of quinoline derivatives in the synthesis of various compounds (Tsai et al., 2008).
Synthesis of Quinoline Derivatives
A Cu-catalyzed aerobic oxidative cyclization method has been developed for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives. This innovative synthesis approach highlights the versatility of quinoline derivatives in creating bioactive molecules, offering new avenues for drug discovery and development (Sharma & Liu, 2015).
Antimicrobial Activities
The design and synthesis of quinoline derivatives carrying the 1,2,3-triazole moiety have led to compounds with significant in vitro antibacterial and antifungal activities against pathogenic strains. This research underscores the potential of quinoline derivatives as effective antimicrobial agents, providing a foundation for the development of new treatments for infections (Thomas, Adhikari, & Shetty, 2010).
作用機序
Target of Action
4-Methylquinolin-5-amine, like other quinoline derivatives, primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The binding energy with these proteins is relatively low, indicating a strong interaction . This interaction results in changes in the pathway, affecting the balance between apoptosis and cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to increased apoptosis and decreased cell proliferation, which is beneficial in the treatment of cancers .
Pharmacokinetics
This suggests that the compound has suitable bioavailability for therapeutic use .
Result of Action
The result of this compound’s action is the inhibition of the PI3K/AKT/mTOR pathway, leading to increased apoptosis and decreased cell proliferation . In a non-small cell lung cancer cell line, A549, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Safety and Hazards
将来の方向性
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
特性
IUPAC Name |
4-methylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWMEOYZKDHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CC=CC(=C12)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




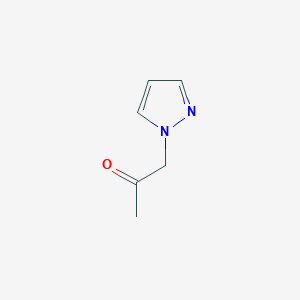
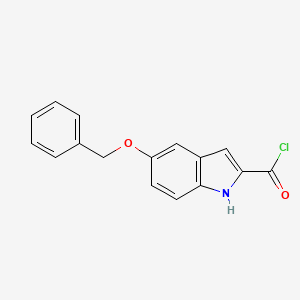
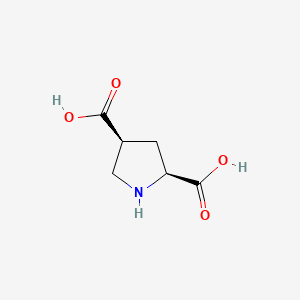
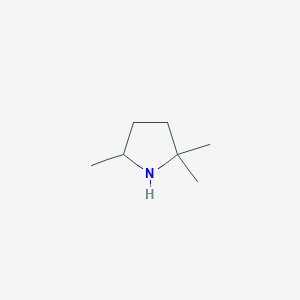
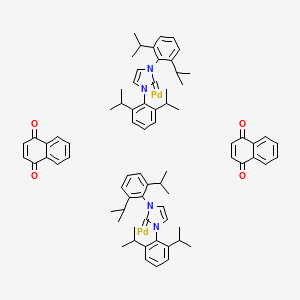




![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)
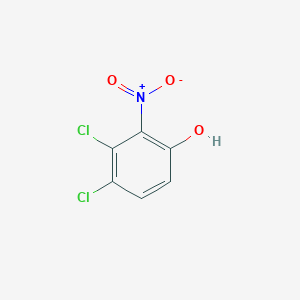
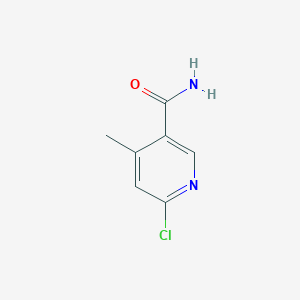
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)